molecular formula C20H19F3N6O B2875820 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1040677-45-9

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2875820
CAS RN: 1040677-45-9
M. Wt: 416.408
InChI Key: QEIRGFBWAWFLTH-UHFFFAOYSA-N
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Description

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives, including compounds similar to the mentioned chemical structure, have been synthesized and tested for their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activities against various microbial strains, highlighting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010). Furthermore, novel 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and displayed potential anticancer activities, suggesting their application in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antitumor Activities

Compounds structurally related to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone have been evaluated for their antitumor activities. For example, certain piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and assessed for their effects on tumor DNA methylation processes in vitro, indicating their potential in cancer therapy (Hakobyan et al., 2020).

Synthesis and Characterization

The compound and its analogs have been subjects of synthetic and characterization studies. Research has focused on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a simple and efficient method, showcasing the compound's versatility in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-15-3-1-14(2-4-15)11-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)16-5-6-17(22)18(23)12-16/h1-6,12H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRGFBWAWFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

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